molecular formula C14H10F3N3S B12245289 4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile

4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12245289
M. Wt: 309.31 g/mol
InChI Key: JPYFXHLFERRWBS-UHFFFAOYSA-N
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Description

4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a pyrimidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a suitable thiol reagent, followed by the introduction of the benzonitrile group. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfur atom can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol
  • Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid

Uniqueness

4-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a trifluoromethyl group, a pyrimidine ring, and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F3N3S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C14H10F3N3S/c1-9-6-12(14(15,16)17)20-13(19-9)21-8-11-4-2-10(7-18)3-5-11/h2-6H,8H2,1H3

InChI Key

JPYFXHLFERRWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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